4-hydroxytetrahydro-2H-thiopyran-4-carboxamide
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Overview
Description
4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide is a heterocyclic compound containing sulfur It is characterized by a tetrahydrothiopyran ring with a hydroxyl group and a carboxamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxytetrahydro-2H-thiopyran-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybutan-1-amine with thioglycolic acid under acidic conditions to form the thiopyran ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-oxotetrahydro-2H-thiopyran-4-carboxamide.
Reduction: Formation of 4-hydroxytetrahydro-2H-thiopyran-4-amine.
Substitution: Formation of various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its antiviral and antibacterial properties, particularly against herpesviruses.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-hydroxytetrahydro-2H-thiopyran-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA polymerase. The compound’s structure allows it to mimic natural substrates, thereby competitively inhibiting enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the suppression of viral or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxytetrahydro-2H-thiopyran-4-carboxylic acid
- Tetrahydro-2H-thiopyran-4-carboxamide
- 4-Aminotetrahydro-2H-thiopyran-4-carboxamide
Uniqueness
4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide is unique due to the presence of both a hydroxyl group and a carboxamide group on the thiopyran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its structural features make it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-hydroxythiane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLRWQBTNYQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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